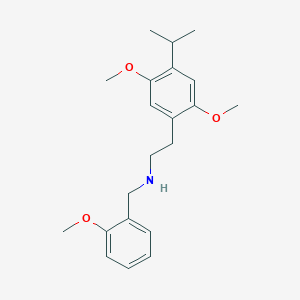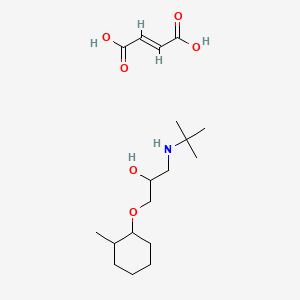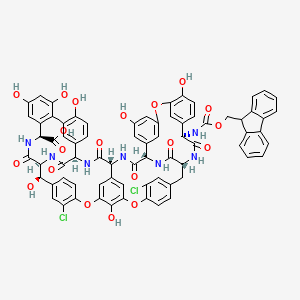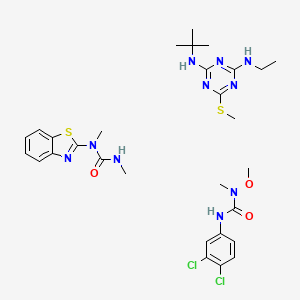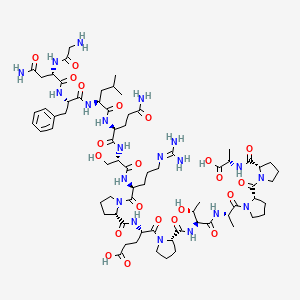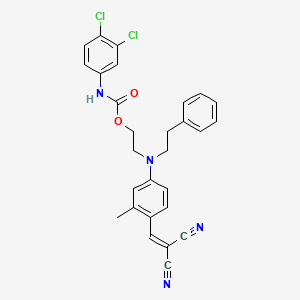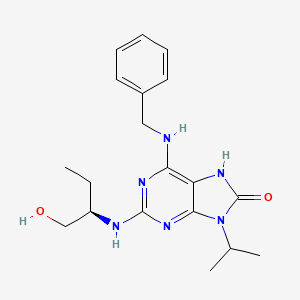
2P8Dbq9WL3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN, identified by the Unique Ingredient Identifier (UNII) 2P8DBQ9WL3, is a morphinan derivative. Morphinans are a class of compounds known for their significant pharmacological properties, particularly in pain management and anesthesia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases to facilitate the formation of the morphinan ring and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during production .
Analyse Des Réactions Chimiques
Types of Reactions
3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential analgesic and anesthetic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of 3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN involves its interaction with opioid receptors in the central nervous system. By binding to these receptors, it can modulate pain perception and induce analgesia. The molecular targets include the mu, delta, and kappa opioid receptors, which are part of the G-protein coupled receptor family .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A well-known opioid analgesic with a similar core structure.
Codeine: Another opioid analgesic with a similar mechanism of action.
Oxycodone: A semi-synthetic opioid with similar pharmacological effects.
Uniqueness
3-((((1-METHYLETHOXY)CARBONYL)OXY)METHOXY)MORPHINAN is unique due to its specific functional groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to other morphinan derivatives .
Propriétés
Numéro CAS |
1058185-02-6 |
|---|---|
Formule moléculaire |
C21H29NO4 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
[(1S,9S,10S)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C21H29NO4/c1-14(2)26-20(23)25-13-24-16-7-6-15-11-19-17-5-3-4-8-21(17,9-10-22-19)18(15)12-16/h6-7,12,14,17,19,22H,3-5,8-11,13H2,1-2H3/t17-,19+,21+/m1/s1 |
Clé InChI |
XUUSKRFBAUMDGN-LMNJBCLMSA-N |
SMILES isomérique |
CC(C)OC(=O)OCOC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)C=C1 |
SMILES canonique |
CC(C)OC(=O)OCOC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


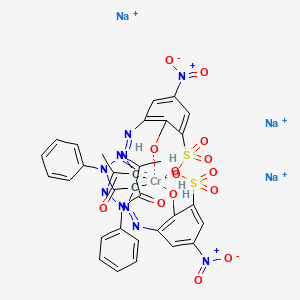
![7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-](/img/structure/B12778726.png)
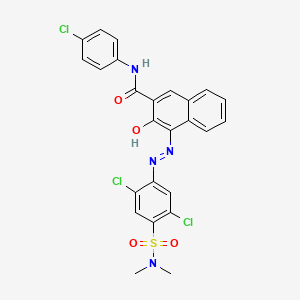
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)
